N-(3-ethylphenyl)cyclopentanecarboxamide

Catalog No.
S6076700
CAS No.
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-ethylphenyl)cyclopentanecarboxamide

Product Name

N-(3-ethylphenyl)cyclopentanecarboxamide

IUPAC Name

N-(3-ethylphenyl)cyclopentanecarboxamide

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-2-11-6-5-9-13(10-11)15-14(16)12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

DIYPCQGHPOFEOM-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2CCCC2

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CCCC2

The exact mass of the compound N-(3-ethylphenyl)cyclopentanecarboxamide is 217.146664230 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-ethylphenyl)cyclopentanecarboxamide is a chemical compound classified under the amide group, characterized by its cyclopentanecarboxamide structure with an ethyl-substituted phenyl group. Its molecular formula is C14H17NC_{14}H_{17}N and it has a molecular weight of approximately 217.29 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.

The reactivity of N-(3-ethylphenyl)cyclopentanecarboxamide primarily involves nucleophilic acyl substitution reactions typical of amides. It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine. Additionally, it may participate in coupling reactions with various electrophiles, further expanding its utility in synthetic organic chemistry.

The synthesis of N-(3-ethylphenyl)cyclopentanecarboxamide typically involves the following steps:

  • Formation of Cyclopentanecarboxylic Acid: Cyclopentanecarboxylic acid can be synthesized through the oxidation of cyclopentene or cyclopentane derivatives.
  • Amidation Reaction: The carboxylic acid is then reacted with 3-ethylphenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or through direct heating to form the amide bond.
  • Purification: The crude product is purified using recrystallization or chromatography techniques.

This method allows for the efficient production of the desired compound while minimizing by-products.

N-(3-ethylphenyl)cyclopentanecarboxamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new analgesics or anti-inflammatory medications.
  • Chemical Research: Its unique structure makes it a valuable candidate for studies on receptor interactions and drug design.
  • Material Science: It could be explored for use in polymers or as a building block for more complex chemical entities.

Interaction studies involving N-(3-ethylphenyl)cyclopentanecarboxamide focus on its binding affinity to various receptors, particularly opioid receptors. These studies aim to elucidate its mechanism of action and potential therapeutic benefits. In vitro assays are typically employed to assess its interactions with biological targets, which can provide insights into its pharmacological profile.

N-(3-ethylphenyl)cyclopentanecarboxamide shares structural and functional similarities with several other compounds, particularly within the class of cycloalkane-derived amides. Below is a comparison with notable similar compounds:

Compound NameStructure TypeKey Characteristics
N-(3-methylphenyl)cyclopentanecarboxamideAmideExhibits similar analgesic properties
N-(4-ethylphenyl)cyclopentanecarboxamideAmidePotentially more potent due to para-substitution
N-(2-ethylphenyl)cyclohexanecarboxamideCyclohexane derivativeDifferent ring structure may alter receptor binding
N-(3-fluorophenyl)cyclopentanecarboxamideFluorinated amideEnhanced metabolic stability due to fluorine atom

These compounds highlight the uniqueness of N-(3-ethylphenyl)cyclopentanecarboxamide through variations in substituents and ring structures, which can significantly influence their biological activity and pharmacological potential.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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